molecular formula C21H25N3O2S B304943 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Katalognummer B304943
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: GKYSHEQWUCXAHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as ADTA, is a compound that has gained attention in scientific research for its potential therapeutic applications. ADTA belongs to the class of thiadiazole compounds, which have been reported to possess a wide range of biological activities.

Wirkmechanismus

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In diabetes research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. In Alzheimer's disease research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been found to inhibit the activation of caspase-3 and caspase-9, which are involved in neuronal apoptosis.
Biochemical and Physiological Effects:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been reported to possess various biochemical and physiological effects. In cancer research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been found to reduce oxidative stress and inflammation in diabetic mice. In Alzheimer's disease research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been reported to decrease the levels of amyloid-beta and tau proteins, which are involved in the pathogenesis of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide research. In cancer research, further studies are needed to investigate the potential of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide as a therapeutic agent for other types of cancer. In diabetes research, more studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide on glucose and lipid metabolism. In Alzheimer's disease research, future studies should focus on the development of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide derivatives with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a promising compound with potential therapeutic applications in cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it possesses various biochemical and physiological effects. While N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, it also has some limitations. Future research should focus on further elucidating the molecular mechanisms underlying the beneficial effects of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide and developing N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide derivatives with improved pharmacokinetic properties and reduced toxicity.

Synthesemethoden

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride to obtain N-(1-adamantyl)-2-chloroacetamide. This compound is then reacted with thiosemicarbazide to produce N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide, which is subsequently reacted with 4-methoxyphenylboronic acid to obtain N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of human colon cancer cells and breast cancer cells. In diabetes research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice. In Alzheimer's disease research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been found to protect against amyloid-beta-induced neurotoxicity and improve cognitive function in mice.

Eigenschaften

Produktname

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Molekularformel

C21H25N3O2S

Molekulargewicht

383.5 g/mol

IUPAC-Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25N3O2S/c1-26-17-4-2-13(3-5-17)9-18(25)22-20-24-23-19(27-20)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)

InChI-Schlüssel

GKYSHEQWUCXAHJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4

Kanonische SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.